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Compound of Interest

Compound Name:
3-Bromo-6-(trifluoromethyl)-1H-

indazole

Cat. No.: B1343723 Get Quote

CAS Number: 1000341-21-8

This technical guide provides a comprehensive overview of 3-Bromo-6-(trifluoromethyl)-1H-
indazole, a key building block in medicinal chemistry, particularly in the development of kinase

inhibitors for cancer therapy. This document is intended for researchers, scientists, and drug

development professionals.

Chemical and Physical Properties
3-Bromo-6-(trifluoromethyl)-1H-indazole is a heterocyclic organic compound with a

molecular formula of C₈H₄BrF₃N₂.[1] Its structure features an indazole core substituted with a

bromine atom at the 3-position and a trifluoromethyl group at the 6-position.
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Property Value Reference

CAS Number 1000341-21-8 [2]

Molecular Formula C₈H₄BrF₃N₂ [1]

Molecular Weight 265.03 g/mol [1]

IUPAC Name
3-bromo-6-(trifluoromethyl)-1H-

indazole

Synonyms
3-Bromo-6-(trifluoromethyl)

(1H)Indazole
[2]

Appearance Solid [3]

Purity ≥98% (typical) [3][4]

SMILES
C1=CC2=C(NN=C2C=C1C(F)

(F)F)Br
[2]

InChI Key
FZZHDSPRCRQGHN-

UHFFFAOYSA-N
[3]

Safety and Handling
3-Bromo-6-(trifluoromethyl)-1H-indazole is classified with the GHS07 pictogram, indicating

that it can be harmful.[2]

Hazard Statement Code

Harmful if swallowed H302

Causes skin irritation H315

Causes serious eye irritation H319

May cause respiratory irritation H335

Precautionary Statements: P261, P305+P351+P338[4]
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Standard laboratory safety protocols, including the use of personal protective equipment such

as gloves, safety glasses, and a lab coat, should be strictly followed when handling this

compound. Work should be conducted in a well-ventilated fume hood.

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 3-Bromo-6-
(trifluoromethyl)-1H-indazole is not readily available in peer-reviewed literature, a general

synthetic strategy can be inferred from established methods for the synthesis of substituted

indazoles. A common approach involves the cyclization of appropriately substituted

hydrazones.

A plausible synthetic route could start from a substituted toluene derivative, which undergoes

nitration, followed by reduction of the nitro group to an amine. This amine can then be

diazotized and cyclized to form the indazole ring. Subsequent bromination at the 3-position

would yield the final product. The introduction of the trifluoromethyl group can be achieved at

an early stage on the starting phenyl ring.

Below is a generalized workflow for the synthesis of substituted indazoles, which could be

adapted for 3-Bromo-6-(trifluoromethyl)-1H-indazole.
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A generalized synthetic workflow for substituted indazoles.

A patent for the synthesis of 3-bromo-5-nitro-1H-indazole describes a process involving the

bromination of 5-nitro-1H-indazole in DMF.[5] This suggests that direct bromination of 6-

(trifluoromethyl)-1H-indazole could be a potential synthetic step. Another relevant experimental
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procedure is the synthesis of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, where 3-bromo-6-

nitroindazole is reacted with propargyl bromide in THF with potassium carbonate.[6]

Biological Activity and Applications in Drug
Discovery
3-Bromo-6-(trifluoromethyl)-1H-indazole serves as a crucial intermediate in the synthesis of

pharmacologically active molecules, particularly kinase inhibitors.[7] The indazole scaffold is a

privileged structure in medicinal chemistry and is found in several approved anti-cancer drugs

that target protein kinases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

A primary application of indazole derivatives is in the development of VEGFR-2 inhibitors.[8][9]

[10] VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the

formation of new blood vessels.[8] In cancer, tumor growth and metastasis are highly

dependent on angiogenesis. By inhibiting VEGFR-2, the downstream signaling pathways that

promote endothelial cell proliferation, migration, and survival are blocked, leading to a

reduction in tumor vascularization and growth.[7]

The general mechanism involves the binding of the indazole-based inhibitor to the ATP-binding

site of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream substrates

and thereby inhibiting the signaling cascade.

The diagram below illustrates the VEGFR-2 signaling pathway and the point of inhibition by

indazole-based compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3238920/
https://www.benchchem.com/product/b1343723?utm_src=pdf-body
https://www.mdpi.com/1420-3049/29/22/5341
https://pubmed.ncbi.nlm.nih.gov/39353237/
https://www.researchgate.net/figure/Indazole-derivatives-with-different-substitution-patterns-as-VEGFR-2-kinase-inhibitors_fig3_355753086
https://ijddmr.org/index.php/ijddmr/article/view/156
https://pubmed.ncbi.nlm.nih.gov/39353237/
https://www.mdpi.com/1420-3049/29/22/5341
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell MembraneExtracellular

Intracellular

VEGFR-2

PLCγ

Activates

PI3K

Activates

Ras

VEGF Binds

PKC

Akt

Cell Proliferation,
Migration, Survival

Raf

MEK
ERK

Indazole-based
Inhibitor

Inhibits
(ATP competitive)

Click to download full resolution via product page

VEGFR-2 signaling pathway and inhibition by indazole derivatives.

Conclusion
3-Bromo-6-(trifluoromethyl)-1H-indazole is a valuable and versatile building block for the

synthesis of kinase inhibitors with potential therapeutic applications in oncology. Its utility is

primarily demonstrated in the development of VEGFR-2 inhibitors, which are crucial for

controlling tumor angiogenesis. Further research into the synthesis of novel derivatives based

on this scaffold holds promise for the discovery of new and more effective anti-cancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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